molecular formula C36H34N12Na2O8S2 B038868 Fluorescent Brightener 85 CAS No. 12224-06-5

Fluorescent Brightener 85

Cat. No. B038868
CAS RN: 12224-06-5
M. Wt: 872.8 g/mol
InChI Key: HIMNALZNLAOESZ-YHPRVSEPSA-L
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Description

Synthesis Analysis

FB 85 and similar fluorescent brighteners can be synthesized through various chemical routes. For instance, fluorescent brighteners based on dicarboxylic acid derivatives and of the benzoxazole type are synthesized using simple reactions with polyphosphoric acid (S. Um, 2007). Furthermore, unsaturated triazinylstilbene fluorescent brightening agents capable of copolymerization with styrene and acrylonitrile have been synthesized, offering colorless fluorescent polymers with good stability (T. Konstantinova, H. Konstantinov, & R. Betcheva, 1999).

Molecular Structure Analysis

The molecular structure of FB 85 and related compounds often involves benzoxazole or triazinylstilbene moieties, which are crucial for their fluorescent properties. These structures allow for the absorption of ultraviolet light and the efficient re-emission of visible light.

Chemical Reactions and Properties

FB 85 undergoes various chemical reactions that are pivotal to its brightening effect. Its photofading behavior, for example, involves initial trans-cis isomerization followed by photodegradation, influenced by factors like brightener concentration, atmospheric moisture, and the presence of sodium carbonate (H. Ikuno et al., 1996).

Scientific Research Applications

1. Diagnosis of Vulvovaginal Candidiasis

  • Application Summary: Fluorescent Brightener 85 is used in the diagnosis of vulvovaginal candidiasis (VVC), a common vaginitis in females . It is used as a fluorescent reagent to recognize fungi in vaginal secretions collected from clinically suspected VVC patients .
  • Methods of Application: Vaginal secretions are divided into four groups and examined using 10% potassium hydroxide (KOH) smear microscopy, Calcofluor White (CFW), Fluorescent Brightener 85, and culture . The data are then statistically analyzed .

2. Synthesis of Optical Brighteners

  • Application Summary: Fluorescent Brightener 85 is used in the synthesis of new high light fastness, hot pressing fastness optical brighteners .
  • Methods of Application: The synthesis involves a three-step approach involving the successive replacement of the three chloro groups of 2,4,6-trichloro-1,3,5-triazine under different conditions of temperature and pH .
  • Results: The synthesized optical brighteners were assessed for their efficacy as fluorescent brightening agents .

3. Detection of Drugs in Urine

  • Application Summary: Fluorescent Brightener 85 is an organic solvent that can be used to detect the presence of drugs in urine .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Future Directions

Fluorescent Brightener 85 has been evaluated for use in diagnosing vulvovaginal candidiasis, showing potential for clinical application in diagnosing fungal infection diseases . Additionally, fluorescent brighteners have potential in the field of biofuels and bioproducts, as they can enhance the visualization of plant cell wall components and cell wall biosynthetic machineries .

properties

IUPAC Name

disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N12O8S2.2Na/c49-19-17-37-31-43-33(39-25-7-3-1-4-8-25)47-35(45-31)41-27-15-13-23(29(21-27)57(51,52)53)11-12-24-14-16-28(22-30(24)58(54,55)56)42-36-46-32(38-18-20-50)44-34(48-36)40-26-9-5-2-6-10-26;;/h1-16,21-22,49-50H,17-20H2,(H,51,52,53)(H,54,55,56)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);;/q;2*+1/p-2/b12-11+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMNALZNLAOESZ-YHPRVSEPSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34N12Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

872.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorescent Brightener 85

CAS RN

17958-73-5, 85204-51-9, 12224-06-5
Record name C.I. 406225
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017958735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4,4'-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 4,4'-bis[[4-anilino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium 4,4'-bis[[6-anilino-4-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.078.463
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUORESCENT BRIGHTENER 85
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/744Q3056O7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
X Yue, A Wang, H Wang, Q Li, X Yue - Mycoses, 2018 - Wiley Online Library
… The objective of this research was to use fluorescent brightener 85 (FB 85), a new fluorescent reagent for fungi detection, and to evaluate this new method based on the diagnostic …
Number of citations: 7 onlinelibrary.wiley.com
Y Zhao, Z Yu, X Yue - Journal of Clinical Laboratory Analysis, 2021 - Wiley Online Library
… Moreover, fluorescent brightener 85, a new fluorescent reagent, was first found and used for the diagnosis of onychomycosis by the author, 23 but there is no research about using FB …
Number of citations: 3 onlinelibrary.wiley.com
H Ikuno, M Okuni, M Komaki… - Textile research …, 1996 - journals.sagepub.com
… The photofading behavior of CI Fluorescent Brightener 85 (FB 85) is investigated on cellophane. The initial photofading reaction of FB 85 on cellophane is trans-cis isomerization, and …
Number of citations: 3 journals.sagepub.com
JM Kingsbury, J Heitman, SR Pinnell - PLoS One, 2012 - journals.plos.org
… albicans), 0.19–12.0 µg/ml of fluorescent brightener 113, and 0.34–21.82 µg/ml of fluorescent brightener 85. Ten-fold concentrations of drugs were serially diluted two-fold, and 20 µl …
Number of citations: 46 journals.plos.org
Y Liu, Z Xu, R Wei, X Zhao, S Chen - 科学, 2019 - pdf.hanspub.org
… Fluorescent brightener 85, CAS: 12224-06-5)增白剂用在不同的行业中可以存在多种 用途 VBL (Fluorescent brightener 85… 型荧光增白剂,VBL (Fluorescent brightener 85, CAS: 12224-06-5)…
Number of citations: 0 pdf.hanspub.org
Y Chen, W Qu, J Tu, F Kong… - BMC Women's …, 2022 - bmcwomenshealth.biomedcentral …
… albicans in the vagina of 110 patients with suspected VVC using saline KOH(potassium hydroxide) suspension method, CFW (Calcofluor White), FB 85 (fluorescent brightener 85) …
A Liu, Y Chen, B Yang, Z Guo, L Mo, H Chen, C Tao… - …, 2022 - degruyter.com
Fluorescence microscopy based on fluorochrome has been rapidly developed as the candidate for morphological identification of pathogenic fungi over recent years, offering superior …
Number of citations: 2 www.degruyter.com
YL Hsieh, J Thompson, A Miller - Textile research journal, 1996 - journals.sagepub.com
… The photofading behavior of CI Fluorescent Brightener 85 (FB 85) is investigated on cellophane. The initial photofading reaction of FB 85 on cellophane is trans-cis isomerization, and …
Number of citations: 83 journals.sagepub.com
J Shao, Y Song, Y Zhou, Z Wan, R Li, J Yu - Medical Mycology, 2020 - academic.oup.com
Common histopathologic techniques are used to diagnose fungal infections, but the diagnostic identification of mycoses in tissue specimens is often difficult, particularly when fungi …
Number of citations: 11 academic.oup.com
ITJ Felix, BA Martins, CTB Dos Santos, RJ Tristão… - Mycopathologia, 2023 - Springer
Direct microscopic examination of samples using potassium hydroxide (KOH) is a fast, simple, and inexpensive method to confirm clinical suspicion of superficial mycosis. However, the …
Number of citations: 3 link.springer.com

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